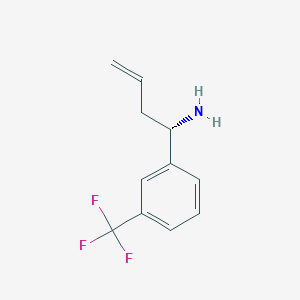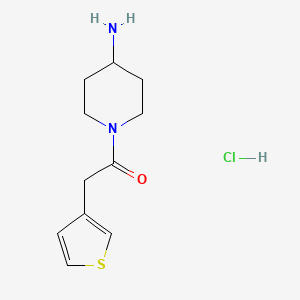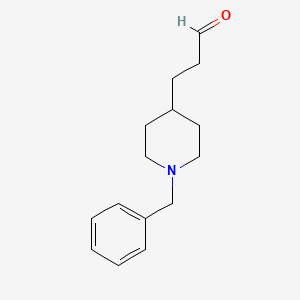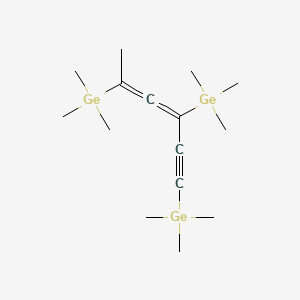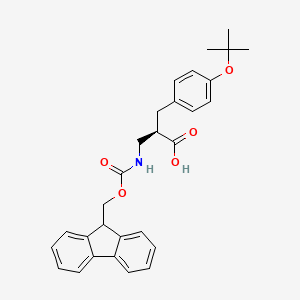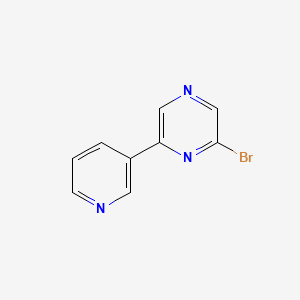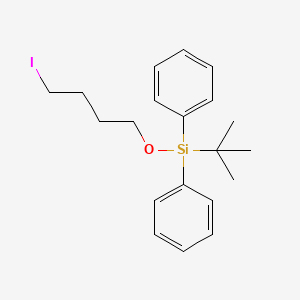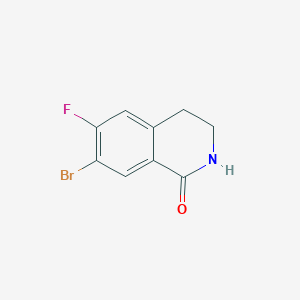
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination and Fluorination:
Cyclization: The formation of the dihydroisoquinolinone ring system can be accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Bromination and Fluorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Automated Cyclization Processes: Employing continuous flow reactors to enhance the efficiency and scalability of the cyclization step.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced methods to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Various substituted isoquinolinones.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactivity: The presence of bromine and fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom, which can affect its reactivity and biological properties.
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, leading to different chemical and biological behaviors.
3,4-Dihydroisoquinolin-1(2H)-one: The parent compound without any halogen substitutions.
Uniqueness
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C9H7BrFNO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
7-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h3-4H,1-2H2,(H,12,13) |
Clé InChI |
DATCTGYPNKXECJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=CC(=C(C=C21)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


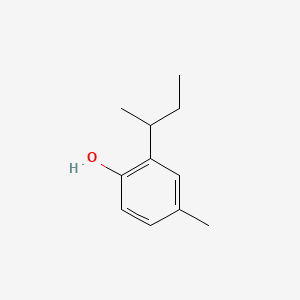
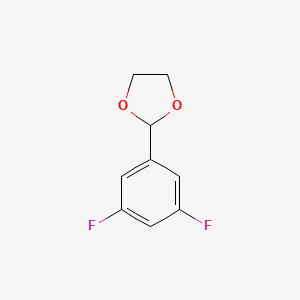

![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
